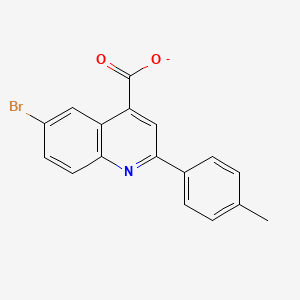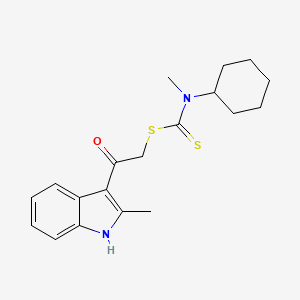![molecular formula C31H30N2O2 B11590905 2-[1-(2-amino-4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11590905.png)
2-[1-(2-amino-4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-amino-4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-amino-4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves several steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the reaction of an appropriate diketone with an amine under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction.
Cyclization: The cyclohexenone ring can be formed through an intramolecular aldol condensation.
Hydroxylation: The hydroxyl group can be introduced via a selective oxidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[1-(2-amino-4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound may have potential as a pharmaceutical agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-[1-(2-amino-4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression.
相似化合物的比较
Similar Compounds
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: This compound shares the amino and methylphenyl groups but has a different core structure.
4-Acyl-1-phenyl-3-methyl-2-pyrazolin-5-one: Similar in having a phenyl group and a heterocyclic ring but differs in the specific ring structure and functional groups.
Uniqueness
2-[1-(2-amino-4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is unique due to its combination of functional groups and ring structures, which may confer unique chemical and biological properties not found in similar compounds.
属性
分子式 |
C31H30N2O2 |
|---|---|
分子量 |
462.6 g/mol |
IUPAC 名称 |
2-[1-(2-amino-4-methylphenyl)-2,5-diphenylpyrrol-3-yl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C31H30N2O2/c1-20-14-15-25(24(32)16-20)33-26(21-10-6-4-7-11-21)17-23(30(33)22-12-8-5-9-13-22)29-27(34)18-31(2,3)19-28(29)35/h4-17,34H,18-19,32H2,1-3H3 |
InChI 键 |
YRCTURDKBLADHB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C4=C(CC(CC4=O)(C)C)O)C5=CC=CC=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-3-(2-fluorobenzyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11590822.png)
![(2E)-3-[2-(2-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B11590827.png)
![(3E)-3-[(4-Ethoxyphenyl)imino]-1-[(3-methylpiperidin-1-YL)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B11590830.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11590833.png)
![(5Z)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11590838.png)

![11-(2-Bromo-4,5-dimethoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11590857.png)
![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B11590858.png)
![5,5,13-trimethyl-N-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11590865.png)
![(3Z)-1-ethyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11590872.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(E)-2-phenylethenyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11590884.png)

![(5Z)-5-({4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590895.png)
![Acridin-9-yl-(5-methyl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B11590899.png)
